3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone
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Overview
Description
3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone, also known as CFPB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 243.7 g/mol and a melting point of 113-115°C. CFPB is insoluble in water, but soluble in most organic solvents. It has a strong odor and is slightly toxic. CFPB has been used in many different areas of research, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Antiproliferative Activity
A study focused on the synthesis of benzophenone derivatives possessing a pyridine nucleus and evaluated their antiproliferative activity against DLA cells in vitro and in vivo. Compounds with fluoro and chloro substituents exhibited significant activity, suggesting their potential in cancer treatment through the activation of caspase-activated DNase mediated nuclear fragmentation (Al‐Ghorbani et al., 2016).
Fluorinated Benzophenone Derivatives for Alzheimer's Disease
Research on fluorinated benzophenone derivatives aimed at developing multipotent agents against β-secretase and acetylcholinesterase for Alzheimer's disease treatment highlighted compounds with balanced micromolar potency against selected targets. One compound, in particular, showed no toxic effects and was identified as a promising lead for anti-AD drug candidates (Belluti et al., 2014).
Sulfonated Poly(p-phenylene) Derivatives
A study synthesized high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes, demonstrating their organosolubility, thermal stability, and potential for high proton conductivity, indicating applications in fuel cell technologies (Ghassemi & Mcgrath, 2004).
Tumor Growth Inhibition and Angiogenesis
Research on novel synthetic benzophenone analogs explored their angiopreventive and tumor inhibition activities, suggesting that certain compounds significantly inhibited tumor growth through effects on neovessel formation and apoptosis, indicating potential in cancer therapy (Mohammed & Khanum, 2018).
Safety and Hazards
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLDALNFFCKOIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643158 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-44-7 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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